molecular formula C18H21N3O4S B14941819 Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate

Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate

Cat. No.: B14941819
M. Wt: 375.4 g/mol
InChI Key: GXNUUAHHCRDUCV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate is a complex organic compound that features a pyrazolo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazolo-thiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxy group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Alcohols.

    Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]oxazin-4-yl)phenoxy]acetate: Similar structure but with an oxazine ring instead of a thiazine ring.

    Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]diazin-4-yl)phenoxy]acetate: Similar structure but with a diazine ring.

Uniqueness

The presence of the thiazine ring in methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, offering potential advantages in specific applications.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate

InChI

InChI=1S/C18H21N3O4S/c1-10(2)21-17-15(18(23)20-21)16(26-11(3)19-17)12-5-7-13(8-6-12)25-9-14(22)24-4/h5-8,10,16H,9H2,1-4H3,(H,20,23)

InChI Key

GXNUUAHHCRDUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)OCC(=O)OC)C(=O)NN2C(C)C

Origin of Product

United States

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